molecular formula C11H14ClN3 B8799681 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8799681
M. Wt: 223.70 g/mol
InChI Key: YWICSOZDCVYNQD-UHFFFAOYSA-N
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Patent
US08324225B2

Procedure details

To a solution of [2-Chloro-5-((Z)-2-ethoxy-vinyl)-pyrimidin-4-yl]-(1-ethylpropyl)-amine (1.1 g, 4.07 mmol) in EtOH (8 mL) is added concentrated HCl (0.1 mL) at ambient temperature. The reaction mixture is sealed in a microwave reactor and heated at 100° C. for 10 mins. After cooling down the mixture is concentrated in vacuo to provide 2-Chloro-7-(1-ethyl-propyl)-7H-pyrrolo[2,3-d]pyrimidine. The crude product is used as it is. The material can be purified by flash chromatography (SiO2, EtOAc:Hexane=1:5).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[C:5](/[CH:14]=[CH:15]\OCC)=[CH:4][N:3]=1.Cl>CCO>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:14]=[CH:15][N:8]([CH:9]([CH2:10][CH3:11])[CH2:12][CH3:13])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC(CC)CC)\C=C/OCC
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is sealed in a microwave reactor
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)N(C=C2)C(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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